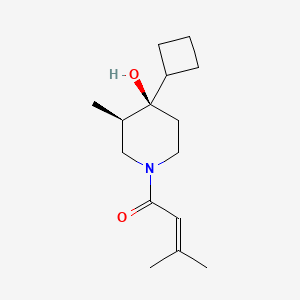
(3R*,4R*)-4-cyclobutyl-3-methyl-1-(3-methyl-2-butenoyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and study of piperidine derivatives, including those with complex substituents such as cyclobutyl and methyl groups, are significant due to their potential applications in drug discovery and material science. These compounds' unique structures offer valuable insights into stereochemistry and reactivity, which are essential for developing new synthetic methodologies and understanding their interaction with biological systems.
Synthesis Analysis
The synthesis of complex piperidine derivatives often involves multi-step reactions that include cyclization, substitution, and refinement of stereochemistry. For example, Feskov et al. (2019) demonstrated the design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, highlighting the importance of cyclization in constructing the piperidine scaffold with desired substituents (Feskov et al., 2019).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their chemical properties and reactivity. Crystal structure analysis provides insight into the conformation and stereochemistry of these compounds. For instance, Aydinli et al. (2010) determined the crystal structures of related piperidine derivatives, which can offer parallels to the analysis of "(3R*,4R*)-4-cyclobutyl-3-methyl-1-(3-methyl-2-butenoyl)-4-piperidinol" (Aydinli, Sayil, & Ibiş, 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including cyclization, substitution, and addition reactions, which modify their chemical properties significantly. The study by Williams et al. (2002) on the carbonyl ene and Prins cyclizations of aldehydes to form piperidines illustrates the type of reactions that could be applicable to synthesizing and modifying the compound (Williams, Bahia, & Snaith, 2002).
Propiedades
IUPAC Name |
1-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-11(2)9-14(17)16-8-7-15(18,12(3)10-16)13-5-4-6-13/h9,12-13,18H,4-8,10H2,1-3H3/t12-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTCBPLBFSMFJA-DOMZBBRYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-cyclobutyl-3-methyl-1-(3-methyl-2-butenoyl)-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

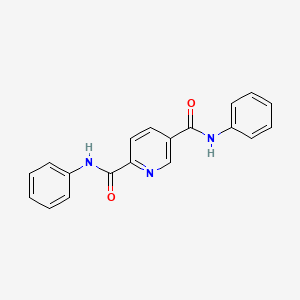
![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)
![10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5637532.png)
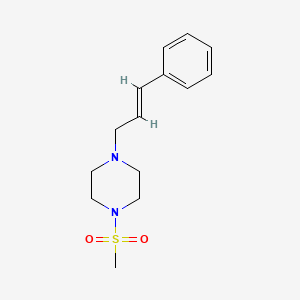
![1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5637537.png)
![2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5637540.png)
![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![1-cyclopentyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637556.png)

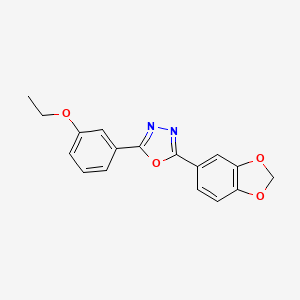

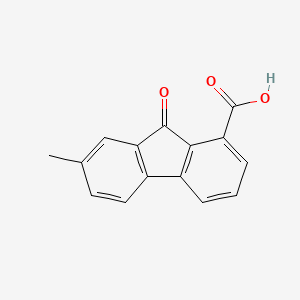
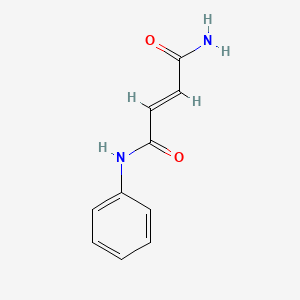
![3-[5-(acetylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B5637618.png)